molecular formula C20H27N5O2 B7142851 1-N-[2-(3-methylpyrazol-1-yl)phenyl]-3-N-propylpiperidine-1,3-dicarboxamide

1-N-[2-(3-methylpyrazol-1-yl)phenyl]-3-N-propylpiperidine-1,3-dicarboxamide

Cat. No.: B7142851
M. Wt: 369.5 g/mol
InChI Key: JIIOOWPNUPXDDX-UHFFFAOYSA-N
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Description

1-N-[2-(3-methylpyrazol-1-yl)phenyl]-3-N-propylpiperidine-1,3-dicarboxamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a piperidine ring

Preparation Methods

The synthesis of 1-N-[2-(3-methylpyrazol-1-yl)phenyl]-3-N-propylpiperidine-1,3-dicarboxamide typically involves the reaction of an aryl-substituted pyrazole with a piperidine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane and methanol, and the process may require purification steps like column chromatography . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-N-[2-(3-methylpyrazol-1-yl)phenyl]-3-N-propylpiperidine-1,3-dicarboxamide can undergo various chemical reactions, including:

Scientific Research Applications

1-N-[2-(3-methylpyrazol-1-yl)phenyl]-3-N-propylpiperidine-1,3-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-N-[2-(3-methylpyrazol-1-yl)phenyl]-3-N-propylpiperidine-1,3-dicarboxamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-N-[2-(3-methylpyrazol-1-yl)phenyl]-3-N-propylpiperidine-1,3-dicarboxamide include:

Properties

IUPAC Name

1-N-[2-(3-methylpyrazol-1-yl)phenyl]-3-N-propylpiperidine-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-3-11-21-19(26)16-7-6-12-24(14-16)20(27)22-17-8-4-5-9-18(17)25-13-10-15(2)23-25/h4-5,8-10,13,16H,3,6-7,11-12,14H2,1-2H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIOOWPNUPXDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCCN(C1)C(=O)NC2=CC=CC=C2N3C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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